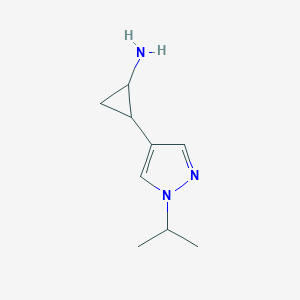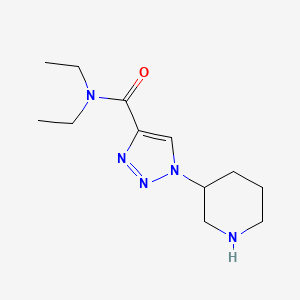
N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a triazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific molecular targets has led to research into its potential therapeutic applications.
Industry: Its chemical reactivity and stability make it useful in various industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives and piperidine-containing compounds. Examples include:
- 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H21N5O |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
N,N-diethyl-1-piperidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C12H21N5O/c1-3-16(4-2)12(18)11-9-17(15-14-11)10-6-5-7-13-8-10/h9-10,13H,3-8H2,1-2H3 |
Clé InChI |
ZREQKBPWUKHNFH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CN(N=N1)C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781491.png)
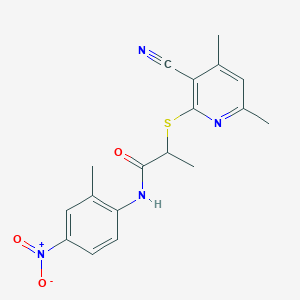

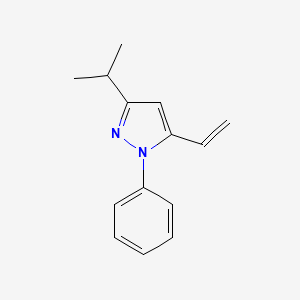
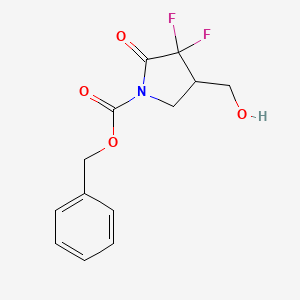
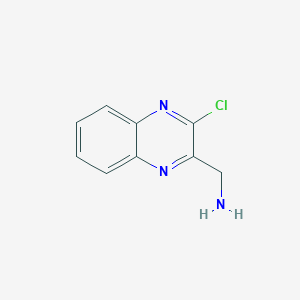
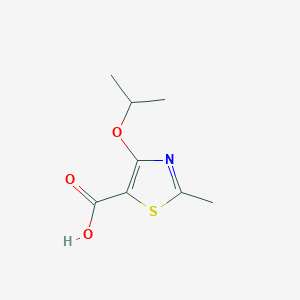



![2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid](/img/structure/B11781549.png)
